molecular formula N2O6Zn<br>Zn(NO3)2<br>Zn(NO3)2<br>N2O6Zn B079279 ZINC nitrate CAS No. 13778-30-8

ZINC nitrate

Cat. No. B079279
CAS RN: 13778-30-8
M. Wt: 189.4 g/mol
InChI Key: ONDPHDOFVYQSGI-UHFFFAOYSA-N
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Patent
US04386017

Procedure details

An aqueous solution of cupric nitrate was prepared by dissolving 130 kg of cupric nitrate trihydrate in 946 liters of deionized water, and the solution was maintained at about 30° C. An aqueous solution of zinc nitrate was prepared by dissolving 120 kg of zinc nitrate hexahydrate in 686 liters of deionized water, and the solution was maintained at about 30° C.
[Compound]
Name
cupric nitrate trihydrate
Quantity
130 kg
Type
reactant
Reaction Step One
Name
Quantity
946 L
Type
solvent
Reaction Step One
Quantity
120 kg
Type
reactant
Reaction Step Two
Name
Quantity
686 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.[N+:7]([O-:10])([O-:9])=[O:8].[Zn+2:11].[N+:12]([O-:15])([O-:14])=[O:13]>O>[N+:7]([O-:10])([O-:9])=[O:8].[Zn+2:11].[N+:12]([O-:15])([O-:14])=[O:13] |f:0.1.2.3.4.5.6.7.8,10.11.12|

Inputs

Step One
Name
cupric nitrate trihydrate
Quantity
130 kg
Type
reactant
Smiles
Name
Quantity
946 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
120 kg
Type
reactant
Smiles
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]
Name
Quantity
686 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was maintained at about 30° C.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04386017

Procedure details

An aqueous solution of cupric nitrate was prepared by dissolving 130 kg of cupric nitrate trihydrate in 946 liters of deionized water, and the solution was maintained at about 30° C. An aqueous solution of zinc nitrate was prepared by dissolving 120 kg of zinc nitrate hexahydrate in 686 liters of deionized water, and the solution was maintained at about 30° C.
[Compound]
Name
cupric nitrate trihydrate
Quantity
130 kg
Type
reactant
Reaction Step One
Name
Quantity
946 L
Type
solvent
Reaction Step One
Quantity
120 kg
Type
reactant
Reaction Step Two
Name
Quantity
686 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.[N+:7]([O-:10])([O-:9])=[O:8].[Zn+2:11].[N+:12]([O-:15])([O-:14])=[O:13]>O>[N+:7]([O-:10])([O-:9])=[O:8].[Zn+2:11].[N+:12]([O-:15])([O-:14])=[O:13] |f:0.1.2.3.4.5.6.7.8,10.11.12|

Inputs

Step One
Name
cupric nitrate trihydrate
Quantity
130 kg
Type
reactant
Smiles
Name
Quantity
946 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
120 kg
Type
reactant
Smiles
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]
Name
Quantity
686 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was maintained at about 30° C.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.